N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide
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Overview
Description
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a mesitylsulfonyl group and a tetrahydrodibenzo[b,d]furan moiety, which are linked to an isonicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the mesitylsulfonyl chloride: Mesitylene is reacted with chlorosulfonic acid to form mesitylsulfonyl chloride.
Coupling with tetrahydrodibenzo[b,d]furan: The mesitylsulfonyl chloride is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan in the presence of a base to form the mesitylsulfonyl-tetrahydrodibenzo[b,d]furan intermediate.
Formation of isonicotinamide: The intermediate is then coupled with isonicotinic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be studied for its potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound could be tested for activity against various pathogens.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. This might include studies on its efficacy, toxicity, and mechanism of action in treating diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The mesitylsulfonyl group could play a key role in binding to target molecules, while the tetrahydrodibenzo[b,d]furan moiety might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(mesitylsulfonyl)-N-phenylisonicotinamide
- N-(mesitylsulfonyl)-N-(2,3-dihydrobenzofuran-5-yl)isonicotinamide
- N-(mesitylsulfonyl)-N-(4,5,6,7-tetrahydrobenzofuran-3-yl)isonicotinamide
Uniqueness
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is unique due to the presence of the tetrahydrodibenzo[b,d]furan moiety, which imparts distinct chemical and physical properties
Biological Activity
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C27H26N2O4S, with a molecular weight of approximately 474.6 g/mol. This compound is characterized by the presence of a mesitylsulfonyl group and a tetrahydrodibenzo[b,d]furan moiety, which contribute to its reactivity and interaction with various biological targets.
Structural Characteristics
The compound's structure allows for diverse interactions within biological systems. The sulfonamide and isonicotinamide functionalities are particularly significant as they can participate in various biochemical pathways. The following table summarizes key structural features of related compounds that exhibit similar biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | C28H28N2O4S | Contains a tert-butyl group; studied for similar biological activities |
2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | C22H25NO3S | Features a trimethyl group; shows potential antimicrobial properties |
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-ethylphenyl)sulfonyl)isonicotinamide | C24H26N2O4S | Acetylated benzofuran structure; explored for anticancer activity |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Similar compounds have shown activity against various pathogens, indicating potential use as antimicrobial agents.
- Neurological Implications : The compound's interaction with serotonin receptors suggests it may have applications in treating CNS disorders.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of isonicotinamide exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Research indicated that sulfonamide derivatives possess broad-spectrum antimicrobial properties. A specific study found that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- CNS Effects : Investigations into the serotonergic activity of related compounds revealed their potential as modulators for treating conditions like anxiety and depression. These findings suggest that this compound could be beneficial in neurological applications .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-14-18(2)26(19(3)15-17)34(31,32)29(27(30)20-10-12-28-13-11-20)21-8-9-25-23(16-21)22-6-4-5-7-24(22)33-25/h8-16H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLGPLYHXWEKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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